molecular formula C19H22N2O2S2 B6541071 N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058475-56-1

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B6541071
CAS No.: 1058475-56-1
M. Wt: 374.5 g/mol
InChI Key: GMRCVNBNIHRRKX-UHFFFAOYSA-N
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Description

N'-[2-(Methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic organic compound featuring an ethanediamide backbone with two distinct substituents: a 2-(methylsulfanyl)phenyl group and a [1-(thiophen-2-yl)cyclopentyl]methyl moiety. This structural duality suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing ligands .

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-24-15-8-3-2-7-14(15)21-18(23)17(22)20-13-19(10-4-5-11-19)16-9-6-12-25-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRCVNBNIHRRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide generally involves multi-step organic reactions:

  • Formation of the Phenyl-Ethylamine Intermediate: : Starting with 2-(methylsulfanyl)aniline, this compound undergoes alkylation with bromoethane to form N-(2-(methylsulfanyl)phenyl)ethylamine.

  • Cyclopentylation: : The next step involves the reaction of N-(2-(methylsulfanyl)phenyl)ethylamine with 1-(thiophen-2-yl)cyclopentylmethanol under acidic conditions to introduce the cyclopentyl group.

  • Amidation: : Finally, the intermediate is subjected to amidation with ethylenediamine to yield the target compound.

Industrial Production Methods

Industrial-scale production may involve similar synthetic steps but optimized for higher yields and efficiency. This can include the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide undergoes several types of chemical reactions:

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced to yield amines or alcohols depending on the reduction conditions used.

  • Substitution: : The phenyl and thiophene rings may undergo electrophilic or nucleophilic substitution reactions, providing a pathway to various functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, etc.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, etc.

  • Substitution: : Halogenated reagents, nucleophiles like thiols, amines, etc.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Amines, alcohols.

  • Substitution Products: : Various functionalized derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly in the design of functional materials and catalysts.

Biology

Biologically, it may act as a ligand in receptor binding studies or as a molecular probe to investigate biological pathways.

Medicine

Industry

In industry, it could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action for N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide depends on its specific application:

  • Molecular Targets: : The compound may interact with specific proteins or enzymes, potentially modulating their activity.

  • Pathways Involved: : In medicinal chemistry, it could affect signaling pathways or cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituent 1 Substituent 2 Molecular Weight (g/mol) Key Features
Target Compound Ethanediamide 2-(Methylsulfanyl)phenyl [1-(Thiophen-2-yl)cyclopentyl]methyl ~437.56* Combines thiophene rigidity with SCH₃ electron donation
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide Ethanediamide 2-(Methylsulfanyl)benzyl-piperidinyl 4-(Trifluoromethoxy)phenyl 481.53 Piperidine enhances solubility; CF₃O group increases lipophilicity
(E)-1-[2-(Methylsulfanyl)phenyl]-2-({(E)-2-[2-(methylsulfanyl)phenyl]hydrazinyl-idene}(nitro)methyl Hydrazinylidene-nitro 2-(Methylsulfanyl)phenyl Nitro-methyl ~420.48* Nitro group introduces strong electron-withdrawing effects; planar structure

*Calculated based on molecular formula.

  • Thiophene vs. Piperidine/Phenyl Groups : The target compound’s thiophene-cyclopentyl group provides conformational restraint compared to the flexible piperidine in ’s analog. This rigidity may enhance binding specificity in enzyme-active sites .
  • Electron-Donating vs. Electron-Withdrawing Substituents: The SCH₃ group (electron-donating) contrasts with the nitro (NO₂) group in ’s compound, which reduces electron density and may alter reactivity in nucleophilic environments .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP* Solubility (mg/mL) Melting Point (°C) Stability
Target Compound ~3.2 <0.1 (aqueous) ~180–190 (predicted) Stable under inert conditions
Compound 4.1 <0.05 (aqueous) 215–217 Hydrolytically stable due to CF₃O group
N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide 2.8 0.3 (DMSO) 145–148 Sensitive to oxidation

*Predicted using fragment-based methods.

  • Lipophilicity : The target compound’s LogP (~3.2) is lower than ’s analog (LogP 4.1), suggesting better membrane permeability but reduced lipid bilayer affinity .
  • Solubility: The thiophene-cyclopentyl group may reduce aqueous solubility compared to hexylamino derivatives in , which exhibit moderate DMSO solubility .

Biological Activity

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure

The chemical formula for this compound is C16H20N2S2C_{16}H_{20}N_{2}S_{2}. The structure features a methylsulfanyl group attached to a phenyl ring and a thiophene-substituted cyclopentyl moiety, which may influence its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against various strains of bacteria, including MRSA, E. coli, and K. pneumoniae .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainInhibition (%)
7gMRSA85.76
7hE. coli90.45
7iK. pneumoniae97.76
7cP. aeruginosa66.69

The above data illustrates that compounds with similar structural features can exhibit potent antibacterial effects, suggesting potential applications in treating resistant bacterial infections.

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds analogous to this compound have been evaluated for their anti-inflammatory effects. The selectivity towards COX-2 over COX-1 indicates a favorable profile for reducing inflammation while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX Inhibition and Selectivity Index

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
7a0.10>32>320
7b0.15>32>213
7c0.20>32>160

The data demonstrates that these compounds possess high selectivity for COX-2, making them promising candidates for further development as anti-inflammatory agents.

Cytotoxicity Studies

Safety assessments are crucial in evaluating the therapeutic potential of any new compound. Compounds similar to this compound have shown low cytotoxicity against human cell lines, indicating a favorable safety profile .

Table 3: Cytotoxicity Data

CompoundCytotoxic Concentration (µg/mL)Therapeutic Concentration (µg/mL)
7a>32<16
7g>32<4
7i>32<4

This table highlights that the therapeutic doses are significantly lower than the cytotoxic concentrations, suggesting a good margin of safety for these compounds.

Case Study: Synthesis and Evaluation of Derivatives

A study conducted on various derivatives of this compound found that certain modifications could enhance antibacterial and anti-inflammatory activities while maintaining low toxicity levels .

The synthesis involved several steps, including the formation of thiophene rings and the introduction of methylsulfanyl groups, followed by rigorous testing against standard bacterial strains and COX enzymes.

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